(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Brand Name:
Vulcanchem
CAS No.:
778565-93-8
VCID:
VC21202585
InChI:
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
SMILES:
C1=CC(=CC=C1C(C(F)(F)F)N)Br
Molecular Formula:
C8H7BrF3N
Molecular Weight:
254.05 g/mol
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
CAS No.: 778565-93-8
Cat. No.: VC21202585
Molecular Formula: C8H7BrF3N
Molecular Weight: 254.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 778565-93-8 |
|---|---|
| Molecular Formula | C8H7BrF3N |
| Molecular Weight | 254.05 g/mol |
| IUPAC Name | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
| Standard InChI Key | ZUFCCCNTJRQNCF-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator